4-Iodobenzotrifluoride

Catalog No.
S703406
CAS No.
455-13-0
M.F
C7H4F3I
M. Wt
272.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodobenzotrifluoride

CAS Number

455-13-0

Product Name

4-Iodobenzotrifluoride

IUPAC Name

1-iodo-4-(trifluoromethyl)benzene

Molecular Formula

C7H4F3I

Molecular Weight

272.01 g/mol

InChI

InChI=1S/C7H4F3I/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H

InChI Key

SKGRFPGOGCHDPC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(F)(F)F)I

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)I

4-Iodobenzotrifluoride (4-IBzF) is an organic compound with the chemical formula C7H4F3I. It is a colorless liquid with a boiling point of 185-186 °C and a melting point of -8.33 °C []. Due to the presence of the trifluoromethyl group (-CF3) and the iodine atom (I), 4-IBzF exhibits unique properties that make it valuable in various scientific research applications.

Precursor for Organic Synthesis

-IBzF serves as a crucial building block for the synthesis of various complex molecules, including:

  • Pesticides: 4-IBzF is a key intermediate in the production of fipronil, a broad-spectrum insecticide used to control a wide range of pests in agriculture [].
  • Pharmaceuticals: The trifluoromethyl group in 4-IBzF can be readily replaced with other functional groups, making it a versatile starting material for the synthesis of diverse pharmaceutical compounds [].
  • Herbicides: 4-IBzF can be utilized to synthesize diphenyl ethers, a class of herbicides containing fluorine atoms, which are known for their herbicidal activity [].

Research in Organic Reactions

The unique reactivity of 4-IBzF has made it a subject of research in various organic reactions, including:

  • Mizoroki-Heck Reaction: This reaction involves the coupling of an aryl halide (like 4-IBzF) with an alkene to form a new carbon-carbon bond. Researchers have employed 4-IBzF in the Mizoroki-Heck reaction to synthesize various organic compounds, such as 4-trifluoromethylcinnnamic acid [].
  • Sonogashira Coupling: This reaction allows the formation of a carbon-carbon bond between an sp-hybridized carbon atom (like the one bonded to the iodine atom in 4-IBzF) and a terminal alkyne. Studies have investigated the copper-free Sonogashira coupling of 4-IBzF with different phenylacetylenes to understand the reaction mechanism and explore its potential applications [].
  • Aminocarbonylation: This reaction involves the introduction of an amide group (-CONH2) into a molecule. Researchers have reported the aminocarbonylation of 4-IBzF using phosphoryl chloride to yield N,N-dimethyl-(4-trifluoromethyl)benzamide [].

4-Iodobenzotrifluoride, with the chemical formula C7_7H4_4F3_3I and a molecular weight of 272.01 g/mol, is a halogenated aromatic compound characterized by the presence of an iodine atom and three fluorine atoms attached to a benzene ring. This compound appears as a clear to pale yellow liquid with a distinctive odor reminiscent of halogenated benzene. It is insoluble in water but miscible with organic solvents such as benzene, toluene, and ether . The unique structure of 4-iodobenzotrifluoride contributes to its reactivity and utility in various chemical applications.

  • Toxicity: Limited data available on the specific toxicity of 4-IBzF3. However, it is recommended to handle it with care as it is likely to be an irritant and may be harmful upon ingestion or inhalation. Standard laboratory safety practices should be followed when working with this compound.
  • Flammability: Expected to be flammable based on the presence of aromatic and aliphatic hydrocarbons.
  • Reactivity: May react with strong oxidizing agents.

  • Mizoroki-Heck Reaction: This compound can act as a substrate in the Mizoroki-Heck reaction, where it reacts with acrylic acid to produce 4-trifluoromethylcinnamic acid .
  • Aminocarbonylation: In the presence of dimethylformamide (DMF) and phosphoryl chloride, it undergoes aminocarbonylation, resulting in the formation of N,N-dimethyl-(4-trifluoromethyl)benzamide .
  • Copper-free Sonogashira Coupling: The mechanism of this reaction has been studied, demonstrating the compound's ability to couple with various para-substituted phenylacetylenes .

The synthesis of 4-iodobenzotrifluoride can be achieved through several methods:

  • Direct Iodination: Trifluorotoluene can be directly iodinated to yield 4-iodobenzotrifluoride.
  • Diazotization and Iodination: Another method involves the diazotization of 4-aminobenzotrifluoride followed by iodination .

These methods highlight the versatility and accessibility of 4-iodobenzotrifluoride in synthetic organic chemistry.

4-Iodobenzotrifluoride finds applications across various fields:

  • Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals, including insecticides like fipronil and fluorinated herbicides .
  • Chemical Synthesis: Its reactivity allows it to be utilized in numerous organic synthesis reactions, making it valuable in research and industrial applications.
  • Material Science: The compound's unique properties contribute to its use in developing new materials with specific functionalities .

Interaction studies involving 4-iodobenzotrifluoride have shown that it can influence metabolic pathways due to its role as a cytochrome P450 inhibitor. This property is significant for understanding how this compound might interact with other drugs and biological systems, particularly concerning potential toxicities or therapeutic effects .

Several compounds share structural similarities with 4-iodobenzotrifluoride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Iodo-3,5-bis(trifluoromethyl)benzene328-73-41.00
1-Iodo-3-(trifluoromethyl)benzene401-81-01.00
1-(Difluoromethyl)-4-iodobenzene1214372-82-30.95
1-Iodo-2-(trifluoromethyl)benzene444-29-10.91
1-Fluoro-4-iodo-2-(trifluoromethyl)benzene59382-39-70.85

Uniqueness of 4-Iodobenzotrifluoride

What sets 4-iodobenzotrifluoride apart from these similar compounds is its specific combination of iodine and trifluoromethyl groups on the benzene ring, which enhances its reactivity and biological activity compared to others. This unique structure allows for diverse applications in organic synthesis and pharmaceuticals that may not be achievable with other similar compounds.

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

455-13-0

Wikipedia

4-iodobenzotrifluoride

General Manufacturing Information

Benzene, 1-iodo-4-(trifluoromethyl)-: ACTIVE

Dates

Modify: 2023-08-15
Blumke et al. Preparation of functionalized organoaluminiums by direct insertion of aluminium to unsaturated halides. Nature Chemistry, doi: 10.1038/nchem.590, published online 24 March 2010 http://www.nature.com/nchem

Explore Compound Types